REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[CH3:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:16]2[CH:21]=[CH:20][C:19]([C:22]([F:25])([F:24])[F:23])=[CH:18][CH:17]=2)[CH:11]=1.[C:26](=O)([O:29]C)[O:27][CH3:28]>C1COCC1>[F:24][C:22]([F:25])([F:23])[C:19]1[CH:18]=[CH:17][C:16]([C:12]2[CH:11]=[C:10]([CH2:9][C:26]([O:27][CH3:28])=[O:29])[CH:15]=[CH:14][N:13]=2)=[CH:21][CH:20]=1 |f:0.1|
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Name
|
|
Quantity
|
44 mL
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Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1)C1=CC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained <−70° C
|
Type
|
CUSTOM
|
Details
|
After 30 minutes the cooling bath was removed
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
had reached −20° C.
|
Type
|
CUSTOM
|
Details
|
was transferred to a cold bath at −10° C.
|
Type
|
CUSTOM
|
Details
|
After 1 hour at 0° C. the reaction was quenched with aqueous NH4Cl (half saturated, 100 ml)
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
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Details
|
The residue was diluted with H2O (200 ml)
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc (2×200 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (×1)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 10-30% EtOAc/isohexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1=NC=CC(=C1)CC(=O)OC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |